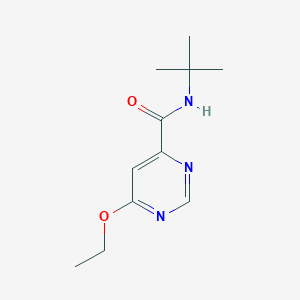![molecular formula C16H15N3O2S B2393570 2-methyl-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide CAS No. 1286709-54-3](/img/structure/B2393570.png)
2-methyl-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide is a synthetic compound with potential applications in scientific research. This compound is also known as MPPO and is a derivative of the oxadiazole family. The compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Anticancer Agents
One significant area of application for derivatives of this compound is in the development of anticancer agents. Research conducted by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. The study successfully synthesized these compounds and found that some derivatives exhibited strong anticancer activities in vitro, suggesting their promise as therapeutic agents against cancer. However, the study also highlighted the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Alzheimer’s Disease Treatment
Another research focus is the development of drug candidates for Alzheimer’s disease. A series of N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s treatment, demonstrating enzyme inhibition activity against acetylcholinesterase (AChE). This activity is crucial as AChE inhibitors are used to manage symptoms of Alzheimer's disease by increasing the level of acetylcholine in the brain (Rehman et al., 2018).
Antibacterial and Antifungal Agents
Compounds bearing the 1,3,4-oxadiazole moiety, related to the core structure , have been synthesized and evaluated for their antibacterial and antifungal activities. Khalid et al. (2016) synthesized N-substituted derivatives exhibiting moderate to significant activity against Gram-negative and Gram-positive bacteria, highlighting their potential as new antibacterial and antifungal agents (Khalid et al., 2016).
Anticonvulsant Activity
Derivatives of this compound have also been explored for their anticonvulsant activity. A study by Harish et al. (2014) synthesized a series of propionitrile derivatives to investigate their anticonvulsant properties. The study found that some derivatives showed potent anticonvulsant activity without neurotoxic effects at the maximum dose administered, suggesting their potential as anticonvulsant agents (Harish et al., 2014).
Enzyme Inhibition and Biological Evaluation
Further research includes the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides for their enzyme inhibition properties. This includes screening against butyrylcholinesterase (BChE) enzyme and molecular docking studies to understand ligand-BChE binding affinity and orientation, which are critical for designing drugs targeting cholinesterase inhibitors (Khalid et al., 2016).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-4-11(2)13(7-10)17-14(20)8-15-18-19-16(21-15)12-5-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXREJDEVAWLRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


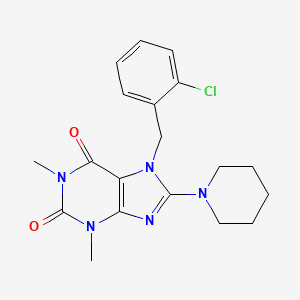
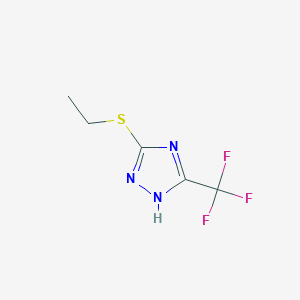

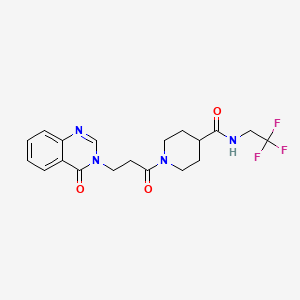
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)
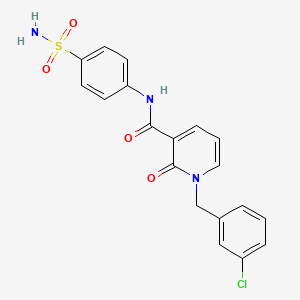

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)
